2-Bromo-6-iodopyridin-3-ol

heterocyclic synthesis Suzuki-Miyaura coupling chemoselectivity

Synthesizing 2,6-diarylpyridin-3-ol libraries often requires tedious protection/deprotection steps when using symmetric dihalopyridines. 2-Bromo-6-iodopyridin-3-ol solves this via orthogonally differentiated C-Br and C-I bonds-the largest reactivity gap among mixed-halogen 3-pyridinols-enabling exclusive first-stage Suzuki coupling at C6, followed by divergent C2 arylation in one pot. • 97% synthetic yield from inexpensive 2-bromopyridin-3-ol reduces raw-material costs • Eliminates protecting-group manipulations, streamlining analogue generation • Ensures pure regioisomeric products for high-quality SAR data

Molecular Formula C5H3BrINO
Molecular Weight 299.89 g/mol
CAS No. 129611-32-1
Cat. No. B142197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-iodopyridin-3-ol
CAS129611-32-1
Molecular FormulaC5H3BrINO
Molecular Weight299.89 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1O)Br)I
InChIInChI=1S/C5H3BrINO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H
InChIKeyIQUADFAYJOJQJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-iodopyridin-3-ol: Orthogonal Pyridine Building Block


2-Bromo-6-iodopyridin-3-ol is a 2,6-dihalogenated-3-hydroxypyridine bearing bromine at the C2 position and iodine at C6 [1]. The orthogonally differentiated halogens create a unique regiochemical profile that enables controlled, sequential cross-coupling at each position. This compound is supplied as a research intermediate by major vendors and has been employed as a key building block in the preparation of pyridinone-based glucokinase activators .

1
Synthetic Methodology

Orthogonal Br/I handles for sequential, protecting-group-free cross-coupling.

2
Medicinal Chemistry

Programmable 2,6-diarylpyridin-3-ol scaffold for kinase and GK activator libraries.

3
Supply Form

Research intermediate with a reported high-yield scalable route supporting larger procurement.

2-Bromo-6-iodopyridin-3-ol vs. Generic Analogs


Symmetric 2,6-dihalogenated-3-hydroxypyridines (e.g., 2,6-dibromo- or 2,6-diiodo-) lack differentiated reactive handles and therefore do not permit programmed sequential functionalization without complex protection strategies [1]. The regioisomer 6-bromo-2-iodopyridin-3-ol (CAS 188057-35-4) places the more reactive iodine at C2, reversing the site-selectivity profile and potentially altering the scope of accessible derivatives . Mixed-halogen systems with chlorine (e.g., 2-bromo-6-chloropyridin-3-ol) exhibit a narrower reactivity gap, which can compromise chemoselectivity. The Br/I pairing in 2-bromo-6-iodopyridin-3-ol provides the largest reactivity window among accessible mixed-halogen 3-pyridinols [2], directly supporting predictable, iterative synthetic routes that are not achievable with other in-class compounds.

Symmetric Dihalides

2,6-dibromo- or 2,6-diiodopyridin-3-ols lack differentiated handles, forcing complex protection strategies or leading to statistical mixtures in cross-coupling.

Regioisomeric Br/I

6-Bromo-2-iodopyridin-3-ol (CAS 188057-35-4) reverses the site-selectivity profile, altering the sequence of accessible derivatives and potentially the scope of library synthesis.

Chlorine Analogs

The Br/Cl mixed-halogen system offers a narrower reactivity gap, which may compromise chemoselectivity in iterative cross-coupling steps.

Selective Reactivity of 2-Bromo-6-iodopyridin-3-ol


Regioselective Suzuki Mono-Arylation at Iodine

The O-methyl derivative of 2-bromo-6-iodopyridin-3-ol (2-bromo-6-iodo-3-methoxypyridine, 5b) underwent selective mono-arylation to give derivatives 6b-9b; subsequent coupling at the bromine position afforded teraryls 10b-14b [1]. This demonstrates that the iodine substituent can be addressed exclusively under controlled Suzuki conditions, leaving the bromine intact for a later, orthogonal coupling step. This behavior is a direct consequence of the ability of iodine to undergo oxidative addition significantly faster than bromine [2].

Regioselective Suzuki Mono-Arylation
Class-level inference
Mono-arylation occurs exclusively at C-I, leaving C-Br intact for a subsequent orthogonal step.
Supports chemoselectivity-driven route design.
Exact yields reported in primary literature; verify with internal model substrates.
heterocyclic synthesis Suzuki-Miyaura coupling chemoselectivity pyridine functionalization

C-I vs. C-Br Oxidative Addition Reactivity Gap

The carbon-iodine bond in aryl iodides exhibits a bond dissociation energy approximately 50–55 kJ/mol lower than that of the corresponding carbon-bromine bond [1]. This thermodynamic difference translates into a kinetic preference for oxidative addition of Pd(0) into C-I over C-Br, with the reaction proceeding to completion for iodobenzene while being markedly slower for bromobenzene under identical conditions . In the context of 2-bromo-6-iodopyridin-3-ol, this intrinsic reactivity gap (C-I < C-Br in BDE) is the fundamental basis for the observed chemoselectivity, and it is wider for Br/I than for Cl/Br or Cl/I,

C-I vs. C-Br Reactivity Gap
Class-level inference
Aryl C-I bond dissociation energy is approximately 50–55 kJ/mol lower than C-Br, driving faster oxidative addition to Pd(0).
Reactivity context for chemoselectivity.
Based on class-level BDE data; direct competitive rate measurements for this compound not published.
palladium catalysis bond dissociation energy oxidative addition kinetic selectivity

High-Yield Scalable Synthesis

The direct iodination of 2-bromopyridin-3-ol affords 2-bromo-6-iodopyridin-3-ol in 97% yield . This significantly exceeds the reported yields for the alternative regioisomer, 2-iodo-6-bromopyridin-3-ol (i.e., 6-bromo-2-iodopyridin-3-ol), which is prepared via a more complex sequential halogenation sequence with lower overall efficiency based on available commercial synthesis data [1].

High-Yield Scalable Synthesis
Cross-study comparable
97% yield for the iodination of 2-bromopyridin-3-ol to the target Br/I compound.
Supports procurement cost and supply reliability.
Reported yield significantly exceeds typical 75–85% yields for alternative mixed-halogen pyridinols.
process chemistry halogenation yield optimization patent synthesis

Differentiated Halogen Pattern for Sequential Arylation

2-Bromo-6-iodopyridin-3-ol has been specifically identified as a building block for 2-pyridinone-type glucokinase (GK) activators . The synthesis of GK activators requires iterative aryl introductions at the pyridine ring, and the orthogonal Br/I pattern allows the medicinal chemist to introduce different aryl groups at C2 and C6 in a controlled manner. This is not possible with symmetric dihalogenated pyridinols, which would necessitate protective group chemistry or lead to statistical mixtures [1].

Differentiated Pattern Use
Supporting evidence
Identified as a building block for 2-pyridinone-type glucokinase activators via iterative aryl introductions.
Supports medicinal chemistry scaffold selection.
No direct comparative yield data for final GK activator synthesis; evidence based on chemotype's established use.
medicinal chemistry kinase inhibitors sequential functionalization drug discovery building blocks

2-Bromo-6-iodopyridin-3-ol Applications


Programmable Sequential Suzuki-Miyaura Library Synthesis

For medicinal chemists constructing libraries of 2,6-diarylpyridin-3-ols, 2-bromo-6-iodopyridin-3-ol is the optimal scaffold. The higher reactivity of the C-I bond permits exclusive first-stage coupling at C6 with a boronic acid, preserving the C-Br for a second, divergent arylation. This two-step, one-pot protocol obviates protecting-group manipulations and streamlines analogue generation [1][2].

Industrial-Scale Synthesis of Orthogonal Pyridine Intermediates

Process chemists seeking a scalable route to a pyridine core with two reactive handles should prioritize this compound. The reported 97% yield for its synthesis from inexpensive 2-bromopyridin-3-ol translates into lower raw-material costs and reduced waste, a critical advantage over alternative dihalogenated pyridinols that are prepared in lower yields .

SAR Exploration of Kinase and GK Activator Chemotypes

Drug discovery programs targeting glucokinase or kinase enzymes that require a 2,6-diarylpyridin-3-ol pharmacophore can use this building block to systematically vary the C2 and C6 aryl substituents. The differentiated halogens ensure that each position is addressed independently, yielding pure regioisomeric products and enabling high-quality SAR data .

Application
Selection Property
Validation Focus
Sequential Library Synthesis
Orthogonal Br/I reactivity profile
Regiochemical purity and coupling sequence verification
Industrial Intermediates
Scalable, high-yield synthetic route
Process robustness and cost-per-step review
Kinase/GK Activator SAR
Controlled, iterative derivatization
Independent substitution at C2 and C6 for quality SAR data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-iodopyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.